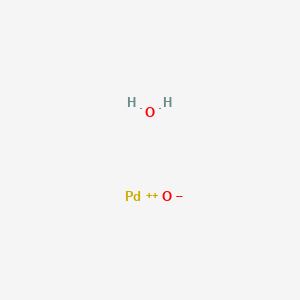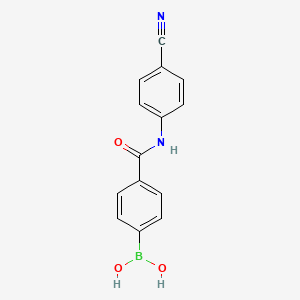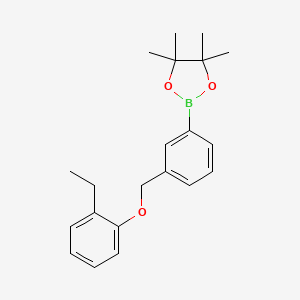
Palladium(II) oxide hydrate
Overview
Description
Palladium(II) oxide hydrate is a useful research compound. Its molecular formula is H2O2Pd and its molecular weight is 140.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality Palladium(II) oxide hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Palladium(II) oxide hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrocatalytic Properties : Palladium(II) oxide exhibits significant electrocatalytic behavior, with its hydration level impacting its properties. For instance, a study found that the oxygen evolution reaction (OER) is more favorable on electrodes with higher hydration degrees of palladium(II) oxide (Hu & Wen, 1996).
Catalysis in Carbon-Heteroatom Bond Formation : Palladium(II) is crucial in catalyzing carbon-heteroatom bond formation, and bimetallic Pd(III) complexes show potential in redox catalysis (Powers & Ritter, 2009).
Green Oxidation of Alcohols : Palladium(II) complexes can catalyze the aerobic oxidation of alcohols to aldehydes, ketones, and carboxylic acids in an environmentally friendly water-alcohol system (ten Brink, Arends, & Sheldon, 2000).
Characterization in Catalysis : X-ray photoelectron spectroscopy (XPS) is used to investigate the properties of various hydrated palladium(II) oxide systems, indicating their potential in catalysis (Furlani, Mattogno, & Sessa, 1984).
Methane Oxidation Catalysts : Studies on palladium powder catalysts used for complete methane oxidation demonstrate the chemical-state determination and electrocatalytic activity, showing the potential of palladium(II) oxide in this field (Hoflund, Hagelin, Weaver, & Salaita, 2003).
Structure and Dynamics in Aqueous Solution : The structure of the hydrated palladium(II) ion in aqueous solutions provides insights into its pharmacological and industrial applications (Hofer et al., 2007).
Applications in Fuel Cells : Palladium(II) oxide hydrate shows promise as an anodic electrocatalyst in fuel cells, with its morphology and composition being crucial factors (Wang et al., 2020).
properties
IUPAC Name |
oxygen(2-);palladium(2+);hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O.O.Pd/h1H2;;/q;-2;+2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKURSCFRVRBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-2].[Pd+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palladium(II) oxide hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![B-[4-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B8083911.png)

![B-[4-[[(5-chloro-2-pyridinyl)amino]carbonyl]phenyl]Boronic acid](/img/structure/B8083917.png)
![Acetamide, N-(1,1-dimethylethyl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-](/img/structure/B8083920.png)

![Boronic acid, b-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B8083940.png)
![4-Morpholinecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083944.png)
![Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B8083947.png)

![(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-(1H-indol-3-yl)propanoic acid](/img/structure/B8083972.png)
![Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B8083978.png)